molecular formula C8H4BrCl2F3O B13725033 (3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol

(3-Bromo-2,6-dichloro-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B13725033
M. Wt: 323.92 g/mol
InChI Key: VFHLRQPDGVQNOI-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H4BrCl2F3O. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol moiety. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol typically involves the bromination, chlorination, and trifluoromethylation of a benzyl alcohol precursor. One common method includes the following steps:

    Chlorination: The addition of chlorine atoms using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

    Trifluoromethylation: The incorporation of a trifluoromethyl group using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and ability to form stable intermediates. These functional groups can participate in various chemical reactions, leading to the formation of reactive species that interact with biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzaldehyde
  • 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid
  • 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl chloride

Uniqueness

3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C8H4BrCl2F3O

Molecular Weight

323.92 g/mol

IUPAC Name

[3-bromo-2,6-dichloro-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H4BrCl2F3O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1,15H,2H2

InChI Key

VFHLRQPDGVQNOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)CO)Cl)C(F)(F)F

Origin of Product

United States

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